3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Description
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS: 931998-19-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₂N₄ and a molar mass of 224.26 g/mol . Structurally, it features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an aniline moiety at position 7 (Figure 1).
Properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-7-13-15-6-5-12(17(13)16-9)10-3-2-4-11(14)8-10/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXFDJBDOGRJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation Approach
Enaminone Synthesis and Substrate Design
The 7-aryl group in pyrazolo[1,5-a]pyrimidines originates from enaminones or chalcones. To introduce a nitro group at the meta position of the 7-aryl ring, 3-nitroacetophenone is converted to its enaminone derivative via reaction with dimethylformamide dimethyl acetal (DMF-DMA):
$$
\text{3-Nitroacetophenone} + \text{DMF-DMA} \rightarrow (\textit{E})-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
$$
This enaminone serves as the 1,3-biselectrophilic reagent in the cyclocondensation reaction.
Cyclocondensation Reaction Mechanism
The reaction proceeds through a Michael addition of 5-amino-3-methyl-1\textit{H}-pyrazole to the enaminone, followed by intramolecular cyclization and oxidative aromatization. Potassium persulfate ($$K2S2O_8$$) acts as both an oxidant and a halogenation initiator when combined with sodium halides (NaX). The general mechanism involves:
- Michael addition : Formation of a $$\beta$$-enaminone intermediate.
- Cyclization : Six-membered ring closure to generate the pyrazolo[1,5-a]pyrimidine core.
- Oxidative halogenation : Introduction of a halogen at the 3-position via $$K2S2O_8$$-mediated oxidation.
Table 1: Optimization of Cyclocondensation Conditions for 7-Aryl Derivatives
| Entry | Enaminone | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Nitrophenyl enaminone | H$$_2$$O | 80 | 72 |
| 2 | 4-Nitrophenyl enaminone | H$$_2$$O | 80 | 68 |
| 3 | Chalcone derivative | DMSO | 80 | 65 |
Post-Synthetic Modification via Nitro Reduction
Catalytic Hydrogenation of Nitro Intermediates
The nitro group in 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is reduced to aniline using catalytic hydrogenation. Palladium on carbon ($$Pd/C$$) under $$H2$$ atmosphere is the most efficient method:
$$
\text{7-(3-Nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine} \xrightarrow{H2/Pd/C} \text{3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline}
$$
Table 2: Reduction Conditions and Yields
| Entry | Catalyst | Solvent | Pressure (psi) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/C (5%) | Ethanol | 50 | 92 |
| 2 | Raney Ni | THF | 30 | 78 |
Alternative Synthetic Routes
Comparative Analysis of Synthetic Methods
The three-component cyclocondensation followed by nitro reduction is the most scalable and cost-effective route, with overall yields exceeding 65%. Cross-coupling approaches suffer from limited availability of 7-halo intermediates and higher catalyst costs. Chalcone-based methods, while versatile, require stringent temperature control to avoid side reactions.
Chemical Reactions Analysis
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the aniline ring .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential lead in the development of anticancer agents . Its structural features allow for selective inhibition of specific kinases, which are critical in cancer cell proliferation and survival. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit strong antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its potency as an anticancer drug by improving its interaction with biological targets .
Biochemical Research
In biochemical research, 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline serves as a valuable tool for studying enzyme inhibition. The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, making it useful for understanding disease mechanisms and developing therapeutic strategies. This includes applications in psychopharmacology , where derivatives are being investigated for their potential anxiolytic properties .
Material Science
Beyond its pharmaceutical applications, the pyrazolo[1,5-a]pyrimidine derivatives exhibit significant optoelectronic properties , making them suitable for material science applications. Their ability to form stable complexes with metals has led to their exploration in the development of sensors and other electronic devices . The unique photophysical properties of these compounds can be harnessed in creating advanced materials with tailored functionalities.
Synthesis and Derivatives
The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent studies have focused on optimizing synthetic pathways to enhance yield and reduce reaction times . For example:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Nucleophilic substitution | Kinase inhibition |
| 4-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yloxy)aniline | Ether formation | Anti-inflammatory |
| 7-(Phenyl)-3-methylpyrazolo[1,5-a]pyrimidine | Direct arylation | Antiproliferative |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the aniline moiety significantly enhanced cytotoxicity, suggesting that the structural diversity within this class of compounds is crucial for developing effective anticancer agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of this compound. The study demonstrated that this compound could effectively inhibit a specific target enzyme involved in metabolic disorders, paving the way for potential therapeutic applications in treating conditions such as diabetes and obesity .
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Position 2 Substitutions
- This modification may enhance binding affinity in hydrophobic enzyme pockets but could reduce solubility.
Position 7 Modifications
- 7-Hydrazinopyrazolo[1,5-c]pyrimidines (): Hydrazine at position 7 enables conjugation with carbonyl-containing moieties (e.g., isatin derivatives), forming Schiff bases for antimicrobial or anticancer applications.
- Triazolopyrimidines with 3′,4′,5′-Trimethoxyaniline (): Methoxy groups on the aniline enhance solubility and modulate pharmacokinetic properties. These derivatives demonstrated significant biological activity in kinase inhibition assays .
Biological Activity
3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Antiviral Properties
Research indicates that derivatives of this compound exhibit efficacy against various viral infections. For instance, certain analogs have demonstrated inhibitory effects on viral replication pathways, making them potential candidates for antiviral drug development .
Anticancer Activity
The compound has shown promising anticancer activity in various studies. A notable example includes its evaluation as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. In vitro studies have reported significant growth inhibition of M.tb, highlighting its potential as an antitubercular agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Efficacy against viral infections | |
| Anticancer | Inhibition of M.tb growth; CDK2 inhibition |
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the aniline moiety and the pyrazolo-pyrimidine core can significantly influence their pharmacological profiles.
Table 2: Structure-Activity Relationships
| Compound Variant | Substituents | Activity Observed |
|---|---|---|
| 3-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | Fluorine on phenyl ring | Enhanced potency against cancer cells |
| 3-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | Chlorine on phenyl ring | Increased selectivity for enzyme targets |
Case Studies
Several case studies have explored the biological activity of this compound derivatives:
- Antitumor Activity : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit tumor growth in MCF-7 and B16-F10 cell lines. The most potent compounds exhibited IC50 values below 2 μM, indicating strong antiproliferative effects .
- Mycobacterial Inhibition : Another investigation focused on the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines as inhibitors of M.tb. The results demonstrated that specific substitutions led to enhanced activity against mycobacterial strains .
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine derivatives with functionalized anilines. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
- Catalysis : Acidic or transition metal catalysts may accelerate coupling reactions .
- Monitoring : Use HPLC-UV (254 nm) to track reaction progress and optimize conversion rates .
- Purification : Column chromatography or recrystallization from solvents like MeOH/hexane improves purity (>99% achievable) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : NMR and NMR are critical for verifying substituent positions and aromatic proton environments .
- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection ensure >99% purity .
- Crystallography : X-ray diffraction (if crystalline) resolves bond angles and confirms regiochemistry .
Q. What are standard protocols for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidine analogs?
- Methodological Answer :
- Systematic substituent variation : Compare analogs with methyl, amino, or halogen groups at positions 2, 3, and 7 to isolate electronic/steric effects .
- Computational modeling : Density functional theory (DFT) predicts electronic properties, while molecular docking identifies binding poses conflicting with experimental IC values .
- Meta-analysis : Cross-reference patent data (e.g., EP2086978 B1) and academic studies to identify consensus trends .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in reductive amination?
- Methodological Answer :
- Reaction profiling : Use H-Cube™ flow reactors (60 Bar H, 100°C) to optimize reductive amination yields .
- Intermediate trapping : Identify Schiff base intermediates via LC-MS during the reaction of anilines with aldehydes .
- Kinetic studies : Vary temperature (60–120°C) and solvent polarity (MeOH vs. DMF) to elucidate rate-limiting steps .
Q. How does the introduction of electron-withdrawing/donating groups at the pyrimidine ring affect pharmacological properties?
- Methodological Answer :
- Electronic modulation : Substituents like -CN () or -CF () enhance metabolic stability but may reduce solubility.
- Biological validation : Compare logP (via shake-flask method) and permeability (Caco-2 assays) for derivatives with -CH vs. -NO groups .
- Patent alignment : Cross-check with disclosed analogs (e.g., EP2086978 B1) to avoid redundancy in functional group exploration .
Q. What strategies are effective for navigating prior art in pyrazolo[1,5-a]pyrimidine-related patents?
- Methodological Answer :
- Keyword mining : Use terms like "N-[3-(3-substituted-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]" to identify overlapping claims in databases like Espacenet .
- Claim analysis : Focus on novel substituents (e.g., 4-methylpiperidin-1-yl in ) to bypass existing patents .
- Synthetic workarounds : Modify reaction pathways (e.g., using CatCart™ systems instead of batch reactors) to circumvent process patents .
Q. How can researchers troubleshoot low yields or impurities in final compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
